![molecular formula C19H20BrNO4 B15255515 3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15255515.png)
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a bromophenyl group, and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of benzyl chloroformate with an amine precursor under basic conditions.
Formation of the Dimethylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the bromophenyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid: Similar structure but with a thienyl group instead of a bromophenyl group.
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at a different position on the phenyl ring.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid is unique due to the specific positioning of the bromine atom and the presence of the dimethylpropanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C19H20BrNO4 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20BrNO4/c1-19(2,17(22)23)16(14-10-6-7-11-15(14)20)21-18(24)25-12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
LXYCSARDZURNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1Br)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



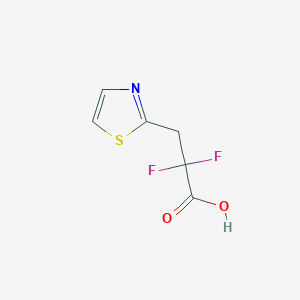
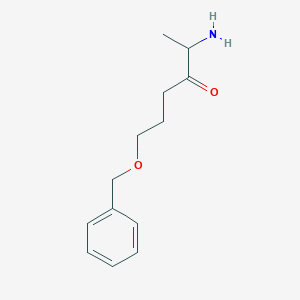




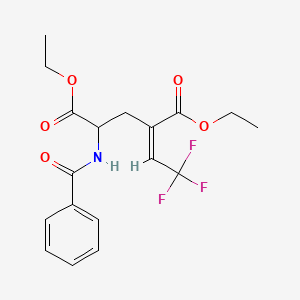
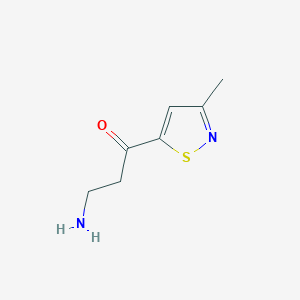
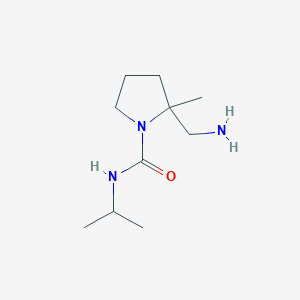

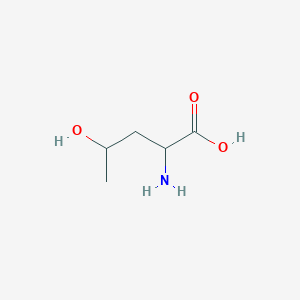

![[2-(Bromomethyl)-3-methylbutyl]trimethylsilane](/img/structure/B15255507.png)
